4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid typically involves multiple steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by reacting 1-bromo-4-nitrobenzene with 4-aminopyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: It can be used to study enzyme interactions and cellular pathways, especially those involving oxidative stress and acetylcholinesterase activity.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, affecting neurotransmission.
Oxidative Stress Modulation: It can modulate oxidative stress by interacting with reactive oxygen species and related pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzoic acid moiety.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid share structural similarities but differ in their functional groups and reactivity.
Uniqueness
4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid is unique due to its combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14BrN3O3 |
---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
4-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C14H14BrN3O3/c1-9(7-18-8-11(15)6-16-18)13(19)17-12-4-2-10(3-5-12)14(20)21/h2-6,8-9H,7H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
IQDCOHOLRQKVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.